molecular formula C10H17NO4 B12858447 Methyl 1-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxylate

Methyl 1-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxylate

Cat. No.: B12858447
M. Wt: 215.25 g/mol
InChI Key: ILSXGNQUTQBJSN-UHFFFAOYSA-N
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Description

Methyl 1-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxylate is a chemical compound with a complex structure that includes a pyrrolidine ring, a methoxypropyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxylate typically involves the reaction of 3-methoxypropylamine with a suitable pyrrolidine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of Methyl 1-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H17NO4

Molecular Weight

215.25 g/mol

IUPAC Name

methyl 1-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C10H17NO4/c1-14-5-3-4-11-7-8(6-9(11)12)10(13)15-2/h8H,3-7H2,1-2H3

InChI Key

ILSXGNQUTQBJSN-UHFFFAOYSA-N

Canonical SMILES

COCCCN1CC(CC1=O)C(=O)OC

Origin of Product

United States

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